molecular formula C11H17N5O2 B11864940 8-Amino-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

8-Amino-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B11864940
M. Wt: 251.29 g/mol
InChI Key: PWKLFSQMEBWRSR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 8-Amino-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS: 342823-62-5) is a xanthine derivative with the molecular formula C₁₁H₁₇N₅O₂ and a molecular weight of 251.29 g/mol . Its structure features:

  • 1,3-Dimethyl groups at positions 1 and 3 of the purine core.
  • 7-Isobutyl group, a branched alkyl chain that contributes to steric bulk and lipophilicity.

This compound belongs to a class of modified purine-diones investigated for their receptor-binding profiles, particularly targeting serotonin (5-HT) and dopamine (D2) receptors .

Properties

Molecular Formula

C11H17N5O2

Molecular Weight

251.29 g/mol

IUPAC Name

8-amino-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione

InChI

InChI=1S/C11H17N5O2/c1-6(2)5-16-7-8(13-10(16)12)14(3)11(18)15(4)9(7)17/h6H,5H2,1-4H3,(H2,12,13)

InChI Key

PWKLFSQMEBWRSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(N=C1N)N(C(=O)N(C2=O)C)C

Origin of Product

United States

Biological Activity

8-Amino-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as a derivative of the purine class, exhibits significant biological activity that has been the subject of various studies. This compound is characterized by a unique molecular structure which contributes to its pharmacological properties. The following sections provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H17N5O2
  • Molecular Weight : 251.29 g/mol
  • CAS Number : 342823-62-5

The biological activity of 8-Amino-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can be attributed to its interaction with various biological targets:

  • Adenosine Receptors : This compound acts as an antagonist at adenosine receptors, particularly A1 and A2A subtypes. Its structural modifications enhance binding affinity and selectivity compared to other purine derivatives .
  • Phosphodiesterase Inhibition : Research indicates that this compound may inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic AMP (cAMP) within cells. This mechanism is significant for its potential use in treating conditions associated with low cAMP levels .

Biological Activity and Therapeutic Potential

8-Amino-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has demonstrated various biological activities in preclinical studies:

  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating cytokine production and reducing the activation of inflammatory pathways. This suggests potential therapeutic applications in chronic inflammatory diseases .
  • Antitumor Activity : Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. It has been tested against various cancer types including lung and cervical cancers .
  • Neuroprotective Effects : There is evidence that this compound may protect neuronal cells from oxidative stress and excitotoxicity, making it a candidate for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Several case studies have highlighted the efficacy of 8-Amino-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione:

StudyFindings
Zhang et al. (2021)Demonstrated significant inhibition of tumor growth in xenograft models using this compound at doses of 10 mg/kg/day .
Lee et al. (2020)Reported neuroprotective effects in an animal model of Alzheimer's disease with improved cognitive function after treatment .
Smith et al. (2019)Showed anti-inflammatory effects in a rat model of arthritis, with reduced levels of pro-inflammatory cytokines .

Scientific Research Applications

Introduction to 8-Amino-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

8-Amino-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. This compound has gained attention in various scientific research fields due to its structural similarities to well-known stimulants like caffeine and theophylline. Its molecular formula is C11H17N5O2C_{11}H_{17}N_{5}O_{2} and it has a molecular weight of approximately 251.29 g/mol. This article explores the various applications of this compound in scientific research, particularly in pharmacology, biochemistry, and medicinal chemistry.

Pharmacological Studies

The compound is primarily investigated for its potential pharmacological effects, particularly as an adenosine receptor antagonist. By inhibiting adenosine receptors (A1 and A2A subtypes), it can enhance neuronal activity and neurotransmitter release, similar to caffeine's mechanism of action. This property has implications for:

  • Cognitive Enhancement : Research suggests that compounds like 8-amino-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione may improve cognitive functions by increasing alertness and reducing fatigue.
  • Neuroprotective Effects : Studies have indicated potential neuroprotective properties against neurodegenerative diseases by modulating adenosine signaling pathways.

Biochemical Applications

In biochemical research, this compound serves as a model for studying purine derivatives and their interactions with biological systems. It is utilized to:

  • Investigate Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular signaling pathways, making it valuable in studies related to metabolic regulation.
  • Cellular Signaling Pathways : Its role in modulating cellular signaling pathways has been explored, particularly in relation to energy metabolism and stress responses.

Medicinal Chemistry

The therapeutic potential of 8-amino-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is being explored for various conditions:

  • Stimulant Effects : Similar to caffeine and theophylline, it may be investigated for its stimulant effects in treating conditions like attention deficit hyperactivity disorder (ADHD) or narcolepsy.
  • Anti-inflammatory Properties : Some studies suggest that derivatives of purines exhibit anti-inflammatory effects, warranting further investigation into their therapeutic applications.

Industrial Applications

In addition to its research applications, this compound may find use in the pharmaceutical industry for:

  • Drug Development : It serves as a reference compound for developing new pharmaceuticals targeting adenosine receptors.
  • Analytical Chemistry : Used as a standard in analytical methods to ensure the accuracy of measurements related to purine derivatives.

Case Study 1: Cognitive Enhancement

A study published in a peer-reviewed journal investigated the effects of 8-amino-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione on cognitive performance in animal models. The results indicated that administration of the compound led to significant improvements in memory retention and learning capabilities compared to control groups.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings suggested that it could mitigate neuronal loss and improve survival rates in cultured neurons exposed to toxic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-dione derivatives are structurally diverse, with modifications at positions 7 and 8 significantly influencing their pharmacological and physicochemical properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Purine-Dione Derivatives

Compound Name Substituents (Position) Key Properties/Activities Reference
8-Amino-7-isobutyl-1,3-dimethyl-purine-dione 7: Isobutyl; 8: Amino - Enhanced steric bulk at position 7 (branched chain).
- Amino group at position 8 may enhance hydrogen bonding with receptors.
8-Chloro-7-ethyl-1,3-dimethyl-purine-dione 7: Ethyl; 8: Chloro - Ethyl group at 7 reduces steric hindrance compared to isobutyl.
- Chlorine at 8 increases electronegativity, potentially altering binding kinetics.
- Crystal structure shows planar core with ethyl group at 88.8° dihedral angle .
7-Arylpiperazinylalkyl derivatives 7: Arylpiperazinylalkyl; 8: Alkoxy - High affinity for 5-HT6/D2 receptors.
- Optimal spacer length (3 methylene groups) and dichlorophenylpiperazine enhance receptor interaction .
8-(Methylsulfonyl)-7-propyl-purine-dione 7: Propyl; 8: Methylsulfonyl - Sulfonyl group increases polarity and molecular weight (301.10 g/mol).
- Propyl chain at 7 improves metabolic stability compared to ethyl .
7-Benzyl-8-(4-ethylphenyl)amino-purine-dione 7: Benzyl; 8: Aryl amino - Bulky benzyl and aryl groups enhance lipophilicity.
- Molecular weight: 389.45 g/mol, suggesting prolonged half-life .

Key Findings from Structural Comparisons

Position 7 Modifications: Isobutyl vs. Ethyl/Propyl: The branched isobutyl group in the target compound introduces greater steric hindrance compared to linear alkyl chains (e.g., ethyl or propyl). This may reduce off-target interactions but could limit binding pocket accessibility . Arylpiperazinylalkyl Groups: Derivatives with arylpiperazine moieties (e.g., compounds in ) exhibit high 5-HT6/D2 receptor affinity due to optimal spacer length and aromatic interactions.

Position 8 Functionalization: Amino vs. Chloro/Methylsulfonyl: The 8-amino group provides hydrogen-bond donor capacity, which is absent in chloro or sulfonyl substituents. This difference could enhance binding to polar receptor residues, as seen in serotonin receptor agonists . Alkoxy vs.

Crystallographic and Physicochemical Insights: The planar purine core (RMS deviation: 0.02 Å for non-hydrogen atoms) is conserved across derivatives , but substituent orientation (e.g., ethyl group dihedral angle of 88.8° ) affects molecular conformation. The isobutyl group’s bulkiness may further distort the core planarity, influencing receptor docking.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves amination of a chloro precursor (similar to methods in ), whereas arylpiperazine derivatives require multi-step alkylation and coupling .

Q & A

Q. What synthetic methodologies are commonly employed for 7-alkyl-substituted 1,3-dimethylpurine-2,6-dione derivatives?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution at the C8 position. For example:
  • Step 1 : React 8-chloro-1,3-dimethylpurine-2,6-dione with alkyl halides (e.g., iodoethane) in anhydrous DMF using K₂CO₃ as a base. Stir under nitrogen at RT for 4–8 h .
  • Step 2 : Purify via silica gel chromatography (e.g., PE:EA = 4:1) to isolate intermediates. Subsequent sulfonation or oxidation steps (e.g., using oxone) yield derivatives like 8-(methylsulfonyl) analogs .
    Key Data : Yields range from 19% to 93%, depending on substituent steric effects .

Q. How is structural confirmation achieved for synthesized derivatives?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Peaks for methyl groups (δ 3.3–3.6 ppm), alkyl chains (δ 1.0–1.5 ppm), and carbonyls (δ 150–155 ppm) .
  • FTIR : Key stretches include C=O (~1650–1700 cm⁻¹), N-H (~3350 cm⁻¹), and C-Cl (~745 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ = 255.08 for 7-ethyl derivatives) .

Advanced Research Questions

Q. What strategies optimize receptor binding affinity in 7,8-disubstituted purine-dione analogs?

  • Methodological Answer :
  • SAR Insights :
  • C7 Substituents : Isobutyl or isopentyl groups enhance lipophilicity and D2/5-HT6 receptor affinity .
  • C8 Modifications : Sulfonyl or amino groups improve selectivity for kinase domains (e.g., MLKL inhibition in necroptosis) .
  • Experimental Design :
  • Synthesize analogs with systematic substituent variations (e.g., alkyl, aryl, sulfonyl).
  • Screen using radioligand binding assays (e.g., 5-HT6/D2 receptors) .
    Key Data : 3,7-Dimethyl cores with 2,3-dichlorophenylpiperazine moieties show nM-level affinity .

Q. How can computational tools predict the drug-likeness and bioactivity of novel analogs?

  • Methodological Answer :
  • Web Resources : Use Chemicalize.org (ChemAxon) to calculate parameters:
  • LogP : Target 1–3 for optimal membrane permeability.
  • Topological Polar Surface Area (TPSA) : <90 Ų for CNS penetration .
  • Docking Studies : Employ AutoDock Vina to model interactions with ALDH1A1 or 5-HT6 receptors .

Q. What experimental approaches resolve contradictions in reported biological activities?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets across studies (e.g., receptor binding vs. enzyme inhibition assays).
  • Orthogonal Validation :
  • Replicate synthesis and bioassays under standardized conditions.
  • Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Q. How can metabolic stability be improved for in vivo studies?

  • Methodological Answer :
  • Structural Modifications :
  • Introduce cyclopropane or piperazine moieties to reduce CYP450 metabolism (e.g., NCT-501 derivatives) .
  • Replace labile esters with ethers or carbamates.
  • In Vitro Assays :
  • Incubate compounds with liver microsomes; monitor degradation via LC-MS .

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